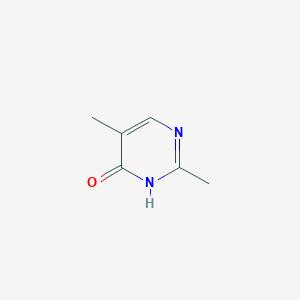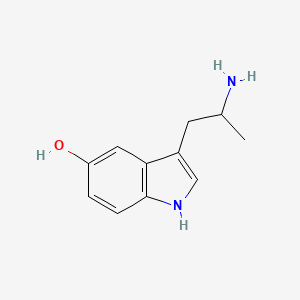
2,5-Dimethylpyrimidin-4-ol
Vue d'ensemble
Description
“2,5-Dimethylpyrimidin-4-ol” is a chemical compound with the molecular formula C6H8N2O . It is a derivative of pyrimidine, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The molecule also contains two methyl groups attached to the 2nd and 5th carbon atoms of the pyrimidine ring, and a hydroxyl group attached to the 4th carbon atom .
Physical and Chemical Properties Analysis
“this compound” is a white to very pale yellow crystal or powder . It has a molecular weight of 124.14 g/mol .
Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
Research highlights the importance of hybrid catalysts in the synthesis of pyrimidine derivatives, showcasing their role in medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. The review focuses on synthetic pathways for developing substituted pyrimidine derivatives through one-pot multicomponent reactions using diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This synthesis approach could potentially involve derivatives like 2,5-Dimethylpyrimidin-4-ol as intermediates or targets for new compounds (Parmar, Vala, & Patel, 2023).
Oligonucleotide Performance
The modification of ribose in oligonucleotides, including those involving pyrimidine bases, has been studied for improving therapeutic applications. Modifications to enhance oligonucleotide activity, such as 2'-O-modification of the ribose sugar, are discussed. This could be relevant to the study and application of this compound in the context of nucleotide synthesis and function (Faria & Ulrich, 2008).
Regioselectivity in Free Radical Bromination
The study of regioselectivity in the bromination of dimethylpyridines, including insights into mechanisms and product characterization, offers valuable information on chemical reactions involving pyrimidine and related structures. Understanding the inductive effects of nitrogen in the ring and the outcomes of bromination can inform the chemical manipulation of compounds like this compound (Thapa, Brown, Balestri, & Taylor, 2014).
Anti-inflammatory Agents
The exploration of psychedelics as anti-inflammatory agents, including their interaction with serotonin receptors, highlights the potential of pyrimidine derivatives in developing new therapeutic strategies. While the primary focus is on psychedelics, the underlying mechanisms involving receptor activation and the inflammatory response could extend to compounds like this compound in modulating biological pathways (Flanagan & Nichols, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mode of Action
Based on its structural similarity to other aminopyrimidines, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by 2,5-Dimethylpyrimidin-4-ol are currently unknown
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.
Propriétés
IUPAC Name |
2,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-5(2)8-6(4)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOMINHDSCYPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287445 | |
| Record name | 2,5-Dimethylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67383-34-0, 3059-71-0 | |
| Record name | 2,5-Dimethyl-4-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067383340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3059-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-4-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUL59DX82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B3423542.png)



